molecular formula C9H9Cl2NO4S B2968798 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid CAS No. 4793-19-5

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid

Cat. No.: B2968798
CAS No.: 4793-19-5
M. Wt: 298.13
InChI Key: BWISMTLOBZXEIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C9H9Cl2NO4S. It is characterized by the presence of two chlorine atoms, a dimethylamino group, and a sulfonyl group attached to a benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of a precursor compound, followed by sulfonation and subsequent reactions to introduce the dimethylamino group. For example, the synthesis may begin with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form 2,4-dichloro-5-sulfonylbenzoic acid. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The industrial synthesis may also include steps for purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a dimethylamino group.

    2,4-Dichloro-5-nitrobenzoic acid: Contains a nitro group instead of a dimethylamino group.

    2,4-Dichlorobenzoic acid: Lacks the sulfonyl and dimethylamino groups.

Uniqueness

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWISMTLOBZXEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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